molecular formula C21H12FN3O2 B254478 (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

カタログ番号 B254478
分子量: 357.3 g/mol
InChIキー: VUIVIGADGLPWKM-ACCUITESSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile, also known as TAK-285, is a novel small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a member of the epidermal growth factor receptor family, which plays a crucial role in the regulation of cell growth, differentiation, and survival. HER2 overexpression is associated with various types of cancer, including breast, ovarian, and gastric cancers. TAK-285 has shown promising results in preclinical studies as a potential therapeutic agent for HER2-positive cancers.

作用機序

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is a reversible inhibitor of the HER2 tyrosine kinase. It binds to the ATP-binding site of the kinase domain and prevents the phosphorylation of HER2 and downstream signaling molecules, such as AKT and ERK. This leads to the inhibition of cell proliferation and induction of apoptosis in HER2-overexpressing cancer cells.
Biochemical and physiological effects:
(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has been shown to selectively inhibit the proliferation of HER2-overexpressing cancer cells, with minimal effects on normal cells. (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has also been shown to induce apoptosis and inhibit migration and invasion of HER2-positive cancer cells. In addition, (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and trastuzumab, in HER2-positive cancer cells.

実験室実験の利点と制限

The advantages of using (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile in lab experiments include its selectivity for HER2-overexpressing cancer cells, its ability to enhance the efficacy of other anticancer agents, and its potential as a therapeutic agent for HER2-positive cancers. The limitations of using (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile in lab experiments include its low solubility and stability, its potential toxicity, and the need for further studies to optimize its dosing and administration.

将来の方向性

For the research on (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile include the optimization of its pharmacokinetics and pharmacodynamics, the evaluation of its efficacy and safety in clinical trials, and the exploration of its potential as a therapeutic agent for other types of cancer. Further studies are also needed to elucidate the mechanisms of action of (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile and to identify potential biomarkers for patient selection and response prediction.

合成法

The synthesis of (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves several steps, including the coupling of 2-fluorophenylboronic acid with 5-bromo-2-furaldehyde, followed by the condensation of the resulting intermediate with 4-oxo-1H-quinazoline-2-carboxylic acid. The final product is obtained by the reaction of the intermediate with propargylamine and sodium cyanoborohydride. The overall yield of the synthesis is approximately 15%.

科学的研究の応用

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has been extensively studied in preclinical models of HER2-positive cancers, including breast, ovarian, and gastric cancers. In vitro studies have shown that (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile inhibits the proliferation of HER2-overexpressing cancer cells by blocking the phosphorylation of HER2 and downstream signaling pathways. In vivo studies have demonstrated that (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile suppresses the growth of HER2-positive tumors in mouse xenograft models. (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and trastuzumab, in HER2-positive cancer cells.

特性

製品名

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

分子式

C21H12FN3O2

分子量

357.3 g/mol

IUPAC名

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C21H12FN3O2/c22-17-7-3-1-5-15(17)19-10-9-14(27-19)11-13(12-23)20-24-18-8-4-2-6-16(18)21(26)25-20/h1-11H,(H,24,25,26)/b13-11+

InChIキー

VUIVIGADGLPWKM-ACCUITESSA-N

異性体SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4F)/C#N

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C#N

正規SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。